Z-Leu-Leu-Glu-AMC

Übersicht

Beschreibung

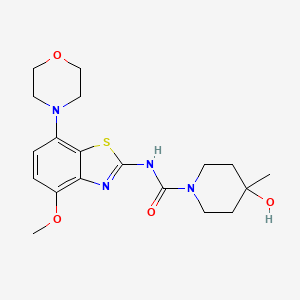

Z-Leu-Leu-Glu-AMC (benzyloxycarbonyl-Leu-Leu-Glu-7-amino-4-methylcoumarin) is a fluorogenic substrate designed to measure the peptidyl glutamyl-peptide hydrolyzing (PGPH) activity of the 20S proteasome . Structurally, it consists of:

- N-terminal Z-group: Enhances stability and prevents nonspecific degradation.

- Tripeptide sequence (Leu-Leu-Glu): Targets proteasomal PGPH activity, which cleaves after acidic residues (e.g., glutamic acid).

- C-terminal AMC fluorophore: Releases fluorescent 7-amino-4-methylcoumarin upon hydrolysis, enabling real-time activity quantification .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis of the Z-Leu-Leu-Glu Backbone

The synthesis of Z-LLE-AMC begins with the construction of the tripeptide backbone Z-Leu-Leu-Glu using Fmoc-based solid-phase peptide synthesis (SPPS). This method, validated in recent studies, ensures high yield and purity while minimizing side reactions .

Resin Selection and Initial Amino Acid Anchoring

A Wang resin or Rink amide resin is typically employed due to its compatibility with Fmoc chemistry. The glutamic acid (Glu) residue is anchored via its side-chain carboxyl group to the resin, leaving the α-carboxyl group free for subsequent elongation . This side-chain anchoring strategy prevents undesired interactions during peptide chain assembly.

Sequential Coupling of Leucine Residues

-

Fmoc-Leu-OH is coupled to the anchored Glu using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF).

-

After deprotection of the Fmoc group with 20% piperidine in DMF, the second Fmoc-Leu-OH is coupled under identical conditions.

-

The N-terminal Z-group (carboxybenzyl) is introduced via reaction with benzyl chloroformate in the presence of a base, forming the protected tripeptide Z-Leu-Leu-Glu-resin .

Cleavage and Side-Chain Deprotection

The peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5), simultaneously removing side-chain protecting groups (e.g., tert-butyl for Glu). The crude product is precipitated in cold diethyl ether and lyophilized .

Solution-Phase Coupling of 7-Amino-4-Methylcoumarin (AMC)

The free α-carboxyl group of the Glu residue is conjugated to the amine group of AMC using solution-phase coupling. This step is critical for generating the fluorogenic properties of Z-LLE-AMC.

Activation of the α-Carboxyl Group

The tripeptide Z-Leu-Leu-Glu is dissolved in anhydrous DMF or dichloromethane (DCM). The carboxyl group is activated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) at 0–4°C for 30 minutes .

AMC Coupling Reaction

-

7-Amino-4-methylcoumarin (AMC) is added to the activated peptide solution in a 1.2:1 molar ratio.

-

The reaction is stirred at room temperature for 12–24 hours under inert gas (N₂ or Ar) to prevent oxidation .

-

Completion is confirmed via thin-layer chromatography (TLC) or HPLC analysis .

Purification and Characterization

Chromatographic Purification

The crude product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of 10–90% acetonitrile in water (0.1% TFA) is employed, yielding >95% purity .

Analytical Data

Table 1: Key Physicochemical Properties of Z-LLE-AMC

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₄₄N₄O₉ |

| HPLC Purity | ≥95% |

| Excitation/Emission | 340–360 nm / 440–460 nm |

| Proteasome Specificity | β1 subunit (caspase-like) |

| Form | Temperature | Stability Period |

|---|---|---|

| Lyophilized | -20°C | 2 years |

| DMSO solution | -80°C | 6 months |

Applications in Proteasome Activity Assays

Z-LLE-AMC is utilized at 20–200 µM in cell lysates to measure caspase-like proteasome activity. Fluorescence intensity (Ex/Em = 345/445 nm) is quantified after subtracting background signals from inhibitor-treated controls (e.g., MG132) .

Challenges and Optimization

Analyse Chemischer Reaktionen

Reaktionstypen: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin unterliegt hauptsächlich Hydrolysereaktionen, die durch Proteasomenenzyme katalysiert werden. Die Spaltung der Amidbindung zwischen dem Peptid und dem 7-amido-4-methylcoumarin-Rest führt zur Freisetzung von freiem 7-Amino-4-methylcoumarin, das fluoreszierend ist.

Häufige Reagenzien und Bedingungen:

Proteasomenenzyme: Die Hauptreagenzien sind die Proteasomenenzyme, insbesondere die Caspase-ähnliche Post-Glutamat-Peptid-Hydrolase.

Pufferlösungen: Die Reaktionen werden typischerweise in Pufferlösungen wie Tris-HCl bei physiologischem pH durchgeführt.

Hauptprodukte: Das Hauptprodukt, das bei der Hydrolyse von Z-Leu-Leu-Glu-7-amido-4-methylcoumarin gebildet wird, ist 7-Amino-4-methylcoumarin, das Fluoreszenz zeigt, die detektiert und quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Z-Leu-Leu-Glu-AMC has been instrumental in studying the ubiquitin-proteasome system (UPS) in cancer cells. Research indicates that alterations in proteasome activity can influence cancer cell proliferation and resistance to therapies.

- Case Study : A study highlighted the role of PA28α, an activator of the proteasome, in multiple myeloma. The expression levels of PA28α were correlated with cell growth and sensitivity to proteasome inhibitors like bortezomib. By using this compound, researchers quantified proteasome activity and explored potential therapeutic targets within the UPS .

Neurodegenerative Diseases

The compound is also crucial in understanding neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where impaired proteasomal function is a common theme.

- Application : Researchers have employed this compound to assess proteasomal activity in cellular models of neurodegeneration. The results indicated that decreased proteasome activity correlates with increased levels of misfolded proteins, contributing to neuronal death .

Protein Degradation Studies

This compound serves as a model substrate for studying general protein degradation pathways beyond the proteasome.

- Research Findings : Various studies have utilized this substrate to investigate how different inhibitors affect proteolytic pathways. For instance, it has been used alongside other fluorogenic substrates to compare chymotrypsin-like and caspase-like activities under varying experimental conditions .

Data Tables

Wirkmechanismus

The mechanism of action of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin involves its cleavage by proteasomal enzymes. The compound serves as a substrate for the caspase-like post-glutamate peptide hydrolase activity of the proteasome. Upon cleavage, the amide bond between the peptide and the 7-amido-4-methylcoumarin moiety is broken, releasing free 7-amino-4-methylcoumarin. This release results in fluorescence, which can be detected and measured. The fluorescence intensity is directly proportional to the proteasomal activity, allowing researchers to quantify enzyme activity in various experimental conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Proteasomal Substrates

Structural and Functional Differences

Kinetic and Solubility Profiles

*Substrate concentrations used in assays .

Limitations and Context-Dependent Specificity

- Cross-Reactivity : this compound may detect cysteine proteases (e.g., Der p 1 in house dust mites ), necessitating validation in complex biological samples.

- Solubility Constraints : Boc-Leu-Arg-Arg-AMC’s lower solubility (10 mM in DMSO) limits its utility in high-throughput assays compared to this compound and Suc-LLVY-AMC .

Biologische Aktivität

Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) is a fluorogenic substrate primarily utilized to study proteasome activity, particularly the peptidylglutamyl peptide hydrolyzing (PGPH) and caspase-like activities of the 20S and 26S proteasomes. This compound has garnered attention in various research contexts due to its specific interactions with proteolytic enzymes, making it a valuable tool in biochemistry and molecular biology.

This compound is characterized by its ability to release the fluorescent moiety 7-amino-4-methylcoumarin (AMC) upon cleavage by specific proteases. The excitation and emission wavelengths for detecting AMC are approximately 380 nm and 460 nm, respectively . The substrate is typically used at concentrations ranging from 50 to 200 µM, depending on the experimental setup.

The mechanism involves the hydrolysis of the peptide bond between the glutamic acid (Glu) and AMC, which is catalyzed by proteasomal enzymes. This hydrolysis can be quantitatively measured through fluorescence intensity, allowing researchers to assess proteasome activity in various biological samples, including cell lysates treated with proteasome inhibitors like MG132 or epoxomicin .

Proteasome Activity Assessment

Studies have demonstrated that this compound is effective in measuring peptidylglutamyl-peptidase activity across different biological contexts. For example, one study highlighted its role in assessing the activity of proteasomes in rat liver homogenates across various age groups. The results indicated a significant decrease in peptidylglutamyl-peptidase activity from newborns to older rats, suggesting age-related changes in proteasome function .

Table 1: Peptidylglutamyl-Peptidase Activity in Rat Liver Homogenate

| Age Group | Activity (RFU/s/g protein) |

|---|---|

| Newborn | 6.41 ± 1.34 |

| Young/Fertile | 1.72 ± 0.31 |

| Middle Aged | 1.91 ± 0.25 |

| Old | 2.00 ± 0.39 |

Comparative Substrate Hydrolysis

This compound has been compared with other peptide substrates to determine its specificity and efficiency in hydrolysis by proteases. In a comparative study, it was found that this compound exhibited lower hydrolysis rates compared to more hydrophobic substrates like Z-Gly-Gly-Leu-AMC but was still effective for specific enzyme assays .

Table 2: Relative Hydrolysis Rates of Various Peptide Substrates

| Peptide Substrate | Hydrolysis Rate (%) |

|---|---|

| Z-Gly-Gly-Leu-AMC | 100.0 |

| Suc-Leu-Leu-Val-Tyr-AMC | 0.8 |

| This compound | 0.35 |

Application in Disease Models

This compound has been utilized in studies investigating the role of proteasomes in various diseases, including neurodegenerative disorders and cancer. For instance, research has shown that alterations in proteasome activity can be linked to the accumulation of misfolded proteins, which is a hallmark of conditions like Alzheimer's disease.

In one study involving a model of Alzheimer's disease, this compound was used to monitor changes in proteasome activity over time, revealing significant decreases as the disease progressed . This indicates that monitoring proteasome activity with Z-LLE-AMC could serve as a potential biomarker for disease progression.

Q & A

Basic Research Questions

Q. What are the standard protocols for using Z-Leu-Leu-Glu-AMC to assess 20S proteasome post-acid-like (PGPH) hydrolytic activity?

- Methodological Answer :

- Step 1 : Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 0.5 mM EDTA) and pre-incubate purified 20S proteasome (0.1–1 µg) at 37°C for 10 minutes .

- Step 2 : Add this compound (final concentration: 50–100 µM) dissolved in DMSO (ensure solubility at 100 mg/mL; use sonication if necessary) .

- Step 3 : Monitor fluorescence emission at 460 nm (excitation: 380 nm) over 30–60 minutes using a fluorometer. Calculate activity as AMC release per µg protein per minute .

- Critical Controls : Include a no-enzyme control to account for non-specific hydrolysis and validate results with proteasome inhibitors (e.g., MG-132) to confirm signal specificity .

Q. How should this compound be stored and handled to maintain stability?

- Methodological Answer :

- Store lyophilized powder at -20°C in a desiccator to prevent moisture absorption, which can degrade the peptide .

- Prepare working solutions in DMSO (avoid aqueous buffers for long-term storage) and aliquot to minimize freeze-thaw cycles .

- Pre-warm DMSO solutions to room temperature before use to prevent precipitation in cold reaction buffers .

Q. What are the key validation steps to ensure this compound specificity for PGPH activity?

- Methodological Answer :

- Cross-Activity Check : Compare results with substrates targeting other proteasomal activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to rule out cross-reactivity .

- Inhibitor Validation : Use PGPH-specific inhibitors (e.g., clasto-lactacystin β-lactone) to confirm signal suppression. A ≥80% reduction in fluorescence confirms specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PGPH activity measurements using this compound across studies?

- Methodological Answer :

- Variable 1 : Buffer conditions (e.g., pH 7.0–8.0). Adjust pH to match the proteasome’s optimal range (pH 7.5 for human 20S) and document deviations .

- Variable 2 : Enzyme source (e.g., species-specific proteasomes). Use standardized purified human 20S proteasome to minimize interspecies variability .

- Variable 3 : Confounding factors (e.g., cellular lysates containing endogenous inhibitors). Pre-clear lysates via centrifugation and include protease inhibitor cocktails .

Q. What strategies optimize this compound concentration to avoid substrate inhibition in kinetic assays?

- Methodological Answer :

- Titration Curve : Test concentrations from 10–200 µM. Plot fluorescence rate vs. concentration; activity plateau indicates saturation .

- Km Determination : Calculate the Michaelis constant (Km) using Lineweaver-Burk plots. For human 20S proteasome, typical Km values range 30–60 µM .

- Adjust for Sensitivity : Use concentrations near Km (e.g., 50 µM) to balance signal intensity and avoid enzyme saturation .

Q. How can this compound assays be integrated with orthogonal methods to study proteasome regulation?

- Methodological Answer :

- Multi-Substrate Profiling : Combine with Z-Val-Val-Arg-AMC (trypsin-like) and Suc-LLVY-AMC (chymotrypsin-like) to map proteasome activity dynamics .

- Inhibitor Screening : Test small molecules (e.g., cationic porphyrins) to identify PGPH-specific modulators. Compare IC50 values across activity types .

- Cell-Based Validation : Treat cells with this compound and measure intracellular AMC accumulation via flow cytometry, correlating with immunoblotting for proteasome substrates (e.g., p27) .

Q. Data Analysis and Interpretation

Q. How should researchers normalize this compound-derived data to account for experimental variability?

- Methodological Answer :

- Internal Standard : Spike reactions with a fixed concentration of free AMC to calibrate fluorescence readings across plates .

- Protein Normalization : Express activity as AMC release per µg total protein (measured via Bradford assay).

- Batch Correction : Include a reference sample (e.g., control proteasome) in each experiment to adjust for inter-day instrument variability .

Q. What statistical approaches address conflicting results in PGPH activity studies using this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥3 independent replicates and apply mixed-effects models to account for study-specific variables (e.g., buffer composition) .

- Sensitivity Analysis : Exclude outliers (>2 SD from mean) and re-analyze trends. Use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

Eigenschaften

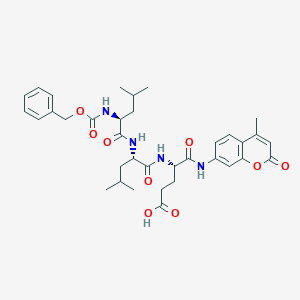

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.